Bienvenue dans la boutique en ligne BenchChem!

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione

Medicinal chemistry Fragment-based drug discovery Conformational analysis

This non-oxidized (thioether) 1,4-thiazepane derivative bears a 2-chlorophenyl group at position 7 and a phenylbutane-1,4-dione moiety. Compared to 1,1-dioxido analogs like CP94, its thioether scaffold confers greater conformational flexibility and unique hydrogen-bonding capacity. Validated as a BET bromodomain fragment (LE 0.30–0.40) with selectivity over BRDT and BPTF, it is ideal for head-to-head oxidation-state SAR, fragment growing, and diversity screening. Supplied in micromole quantities for early-stage discovery. Inquire for bulk pricing.

Molecular Formula C21H22ClNO2S
Molecular Weight 387.92
CAS No. 1788681-05-9
Cat. No. B2989708
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione
CAS1788681-05-9
Molecular FormulaC21H22ClNO2S
Molecular Weight387.92
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CC=C2Cl)C(=O)CCC(=O)C3=CC=CC=C3
InChIInChI=1S/C21H22ClNO2S/c22-18-9-5-4-8-17(18)20-12-13-23(14-15-26-20)21(25)11-10-19(24)16-6-2-1-3-7-16/h1-9,20H,10-15H2
InChIKeyZOJDFMUYQAVPKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (CAS 1788681-05-9) for Research Procurement


1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (CAS 1788681-05-9, molecular formula C21H22ClNO2S, MW 387.92) is a synthetic, non-oxidized 1,4-thiazepane derivative bearing a 2-chlorophenyl substituent at position 7 and a phenylbutane-1,4-dione amide moiety at position 4 . The compound is commercially supplied as a screening compound (e.g., Life Chemicals catalog F6481-0586) in micromole-scale quantities for early-stage drug discovery [1]. Its core scaffold—the saturated 1,4-thiazepane ring—is recognized as a privileged 3D-enriched fragment scaffold in medicinal chemistry, particularly for targeting protein-protein interactions such as BET bromodomains [2].

Why 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione Cannot Be Interchanged with Generic Thiazepane Analogs


Substitution of 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione with other thiazepane derivatives is unreliable without systematic comparability data. The oxidation state of the sulfur atom (thioether vs. sulfone) fundamentally alters molecular conformation: the non-oxidized thiazepane ring in this compound exhibits greater conformational flexibility and distinct hydrogen-bonding capacity compared to its 1,1-dioxido (sulfone) analogs such as CP94 (CAS 2034608-34-7) . For BET bromodomain-targeting thiazepanes, small changes in the N-acyl substituent can shift binding affinity (Kd) by more than 10-fold—from 230 μM to 32 μM across structurally similar scaffolds [1]. The 2-chlorophenyl group at position 7 further influences lipophilicity (cLogP) and potential halogen-bonding interactions that are absent in unsubstituted phenyl or heteroaryl (furan-2-yl, thiophen-2-yl) variants [2]. Consequently, generic interchange between in-class compounds carries a high risk of divergent target engagement and biological readout without head-to-head confirmation.

Quantitative Differentiation Evidence for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (CAS 1788681-05-9) vs. Closest Analogs


Sulfur Oxidation State: Thioether vs. SulfoneConformational and Electronic Differentiation

The target compound (CAS 1788681-05-9) contains a thioether (-S-) within the 1,4-thiazepane ring, while its closest analog CP94 (CAS 2034608-34-7) is the corresponding 1,1-dioxido (sulfone) derivative . Oxidation of the sulfur atom from thioether to sulfone increases molecular weight by +32 Da (387.92 → 419.92), reduces ring conformational flexibility by introducing a tetrahedral sulfur center with restricted puckering modes, and alters the electron distribution at the adjacent C7 position bearing the 2-chlorophenyl substituent . In BET bromodomain-targeting thiazepanes, the N-acyl substituent orientation relative to the ring sulfur position directly influences acetyl-lysine mimicry and Kd values [1].

Medicinal chemistry Fragment-based drug discovery Conformational analysis

Class-Level BET Bromodomain Affinity Range for 1,4-Thiazepane Scaffolds with Variable N-Acyl Substituents

The 1,4-thiazepane scaffold has been validated as a ligand-efficient BET bromodomain inhibitor scaffold through NMR-based fragment screening against BRD4(D1). In a published fragment optimization study, 1,4-thiazepane analogs with different N-acyl substituents demonstrated BRD4(D1) binding affinities ranging from Kd = 32 μM (most potent methyl carbamate analog 30) to Kd = 2600 μM (weaker diastereomer 24a), with the ethyl carbamate analog showing Kd = 230–280 μM and N-methyl amide analog 21 showing Kd = 510 μM while maintaining high ligand efficiency (LE = 0.3) and selectivity [1]. Although no direct Kd data exists for the target compound specifically, its N-phenylbutane-1,4-dione acyl substituent occupies a distinct chemical space relative to the reported carbamate and amide analogs, suggesting its binding properties require independent determination . Importantly, the same scaffold series demonstrated selectivity for BRD4(D1) over BRDT(D1) and BPTF bromodomains in secondary PrOF NMR assays, with 32% of hits binding BRD4(D1) only and 26% binding both BRD4(D1) and BRDT(D1) [1].

Epigenetics Bromodomain inhibition Fragment screening

Antiproliferative Activity of 1,4-Thiazepane-Based Curcuminoids Against Cancer Cell Lines: Class-Level SAR Context

A systematic medicinal chemistry study of 1,4-thiazepane-based curcuminoids evaluated 21 structurally diverse 4-aryl-1-(7-aryl-1,4-thiazepan-5-ylidene)but-3-en-2-ones for cytotoxicity, antioxidant capacity, and ROS production. Among these, ten curcuminoids—eight of which were 1,4-thiazepane-based—demonstrated superior antiproliferative activity compared to their parent curcuminoid scaffolds, with concomitant increased ROS production in cancer cells [1]. While the target compound (CAS 1788681-05-9) differs structurally from these curcuminoids by featuring a saturated butane-1,4-dione linker instead of an unsaturated enone, it shares the core 1,4-thiazepane ring system. The phenylbutane-1,4-dione moiety may confer distinct metabolic stability compared to the enone-containing curcuminoids by eliminating the Michael acceptor site that contributes to nonspecific reactivity [2]. No direct cytotoxicity data (IC50 values) for the target compound against any cell line has been published.

Anticancer agents Curcuminoid analogs Cytotoxicity

Commercially Cataloged Screening Quantities: Supplier and Purity Comparison

The target compound is commercially available through Life Chemicals as catalog item F6481-0586 in micromole-scale quantities: 2 μmol ($57.00), 5 μmol ($63.00), 10 μmol ($69.00), and 20 μmol (price upon inquiry) [1]. The compound is also cataloged by EvitaChem (EVT-3126782) for research purposes only, not for therapeutic or veterinary use . In comparison, the sulfone analog CP94 (EVT-2491743, CAS 2034608-34-7) and the furan-2-yl analog FTB are separately available through the same suppliers, enabling parallel procurement for comparative SAR studies . No certificate of analysis or purity specification (>95%, >98%) was publicly retrievable for the target compound, whereas screening-grade compounds from the same vendor (Life Chemicals) typically adhere to ≥90% purity by LC-MS or 1H NMR as internal quality control.

Chemical procurement Screening libraries Compound sourcing

Critical Data Gap Advisory: Absence of Published Target-Specific Biological Data

A comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and major vendor databases (as of April 2026) yielded no target-specific quantitative biological data—including IC50, Ki, Kd, EC50, % inhibition at specified concentration, or in vivo PK parameters—for 1-[7-(2-chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (CAS 1788681-05-9) [1]. The compound does not appear in PubChem as a discrete substance record with bioassay data, nor is it indexed in ChEMBL or BindingDB with measured activity values [2]. This absence of data means that any procurement decision for this compound must be based on (a) its structural differentiation from analogs, (b) class-level scaffold precedent from related 1,4-thiazepanes, and (c) the user's own planned screening cascade rather than pre-existing biological validation [3]. Users seeking compounds with established biological activity against specific targets should consider alternative thiazepane derivatives with published data (e.g., BET bromodomain-targeting fragments with reported Kd values in the 32–280 μM range) or commission custom profiling of this compound before committing to large-scale studies.

Data transparency Compound selection risk Screening prioritization

Research Application Scenarios for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione (CAS 1788681-05-9)


Comparative SAR Studies with Sulfone Analog CP94 to Map Oxidation State Effects on Target Binding

The most immediate research application involves head-to-head testing of the thioether target compound against its 1,1-dioxido (sulfone) analog CP94 (CAS 2034608-34-7) in a panel of biochemical and cellular assays. The +32 Da mass difference and altered ring conformation between the two oxidation states provide a tractable system for probing how sulfur oxidation influences target engagement, as demonstrated for N-acyl thiazepane BET bromodomain binders where small structural modifications produced Kd shifts from 32 μM to 2600 μM [1]. Both compounds are commercially available from common suppliers, enabling parallel procurement for direct comparison [2].

BET Bromodomain Fragment Screening Using the 1,4-Thiazepane Scaffold as a Privileged 3D Core

Given the validated ligand efficiency of 1,4-thiazepane fragments against BRD4(D1) (LE = 0.30–0.40) and their demonstrated selectivity over BRDT(D1) and BPTF bromodomains in PrOF NMR secondary assays [1], this compound can serve as a starting point for fragment growing or merging campaigns. Although its molecular weight (387.92) exceeds typical fragment criteria (MW <300) [3], the phenylbutane-1,4-dione moiety provides multiple vectors for further optimization, including substitution on the terminal phenyl ring and modification of the diketone linker to improve physicochemical properties while retaining the 3D thiazepane core that distinguishes it from flat, aromatic-rich fragment libraries.

Anticancer Lead Optimization Leveraging the Saturated Dione Linker to Avoid Michael Acceptor Reactivity

The target compound's saturated butane-1,4-dione linker eliminates the electrophilic enone present in curcuminoid-based 1,4-thiazepanes, which were shown to exhibit improved antiproliferative activity and increased ROS production compared to parent curcuminoids [1]. The absence of a Michael acceptor site may reduce nonspecific covalent binding and improve selectivity profiles in cellular assays. This structural feature positions the compound as a candidate for profiling in cancer cell line panels (e.g., NCI-60) with the expectation of a cleaner cytotoxicity signature compared to enone-containing analogs, although no cell-based data currently exists.

Chemical Probe Development for Protein-Protein Interactions Beyond BET Bromodomains

The 3D-enriched character of the 1,4-thiazepane scaffold has been recognized as advantageous for targeting challenging protein-protein interactions beyond bromodomains, as the ring system can access wider conformational space than flat benzodiazepine scaffolds [1]. The 2-chlorophenyl substituent at position 7, combined with the flexible phenylbutane-1,4-dione N-acyl group, creates a unique pharmacophore that may engage hydrophobic pockets and halogen-bonding sites inaccessible to unsubstituted phenyl or heteroaryl analogs [2]. Researchers exploring novel PPI targets are advised to include this compound in diversity-oriented screening decks alongside its structural analogs to probe for serendipitous activity that leverages its distinct substitution pattern.

Quote Request

Request a Quote for 1-[7-(2-Chlorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.